4-[(S)-Amino(cyclopropyl)methyl]benzonitrile hydrochloride
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Overview
Description
4-[(S)-Amino(cyclopropyl)methyl]benzonitrile hydrochloride is a chemical compound with the molecular formula C11H13ClN2. It is a derivative of benzonitrile, where the amino group is attached to a cyclopropylmethyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(S)-Amino(cyclopropyl)methyl]benzonitrile hydrochloride typically involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzaldoxime, which is then dehydrated to benzonitrile. The cyclopropylmethyl group is introduced through a series of reactions involving cyclopropylmethyl bromide and subsequent amination .
Industrial Production Methods
Industrial production of this compound may involve the use of green chemistry principles, such as the use of ionic liquids as recycling agents to minimize waste and improve reaction efficiency. For example, hydroxylamine 1-sulfobutyl pyridine hydrosulfate salt can be used as an alternative to hydroxylamine hydrochloride, eliminating the need for metal salt catalysts and simplifying the separation process .
Chemical Reactions Analysis
Types of Reactions
4-[(S)-Amino(cyclopropyl)methyl]benzonitrile hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, leading to the formation of various derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like N-bromosuccinimide (NBS) are used for free radical bromination at the benzylic position.
Major Products
The major products formed from these reactions include benzonitrile derivatives, primary amines, and various substituted benzonitriles .
Scientific Research Applications
4-[(S)-Amino(cyclopropyl)methyl]benzonitrile hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of advanced coatings, pesticides, and dyes
Mechanism of Action
The mechanism of action of 4-[(S)-Amino(cyclopropyl)methyl]benzonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Aminobenzonitrile: A simpler analog without the cyclopropylmethyl group.
4-Cyanoaniline: Another analog with a cyano group instead of the nitrile group.
Uniqueness
4-[(S)-Amino(cyclopropyl)methyl]benzonitrile hydrochloride is unique due to the presence of the cyclopropylmethyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, binding affinity, and overall activity, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C11H13ClN2 |
---|---|
Molecular Weight |
208.69 g/mol |
IUPAC Name |
4-[amino(cyclopropyl)methyl]benzonitrile;hydrochloride |
InChI |
InChI=1S/C11H12N2.ClH/c12-7-8-1-3-9(4-2-8)11(13)10-5-6-10;/h1-4,10-11H,5-6,13H2;1H |
InChI Key |
RNGUKAMWQJHGOT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(C2=CC=C(C=C2)C#N)N.Cl |
Origin of Product |
United States |
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